molecular formula C13H16BrNO3 B12274321 (E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate

(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate

Cat. No.: B12274321
M. Wt: 314.17 g/mol
InChI Key: RXUJUPGMLZSUJS-VOTSOKGWSA-N
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Description

(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an aminoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl (E)-3-[2-(2-aminoethoxy)-3-bromophenyl]prop-2-enoate

InChI

InChI=1S/C13H16BrNO3/c1-2-17-12(16)7-6-10-4-3-5-11(14)13(10)18-9-8-15/h3-7H,2,8-9,15H2,1H3/b7-6+

InChI Key

RXUJUPGMLZSUJS-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)OCCN

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)Br)OCCN

Origin of Product

United States

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